2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazole
Descripción
Propiedades
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-yl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O3S/c19-18(20,21)12-5-3-4-11(8-12)10-27-17-23-22-16(26-17)15-9-24-13-6-1-2-7-14(13)25-15/h1-8,15H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTPZLICEMMFAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C3=NN=C(O3)SCC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Alkylation of Catechol
Catechol reacts with 1,2-dibromoethane in aqueous sodium hydroxide to form 1,4-benzodioxane. Subsequent oxidation or functionalization introduces the 2-carboxylic acid group:
$$
\text{Catechol} + \text{BrCH}2\text{CH}2\text{Br} \xrightarrow{\text{NaOH}} \text{1,4-Benzodioxane} \xrightarrow[\text{HNO}3]{\text{Oxidation}} \text{1,4-Benzodioxane-2-carboxylic acid}
$$
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl$$2$$) for subsequent coupling.
Alternative Route via Oxidative Coupling
For asymmetric substitution, 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid is synthesized via Friedel-Crafts acylation of 1,4-benzodioxane with chloroacetyl chloride, followed by hydrolysis.
Synthesis of the 5-Sulfanyl-1,3,4-oxadiazole Intermediate
The 5-sulfanyl group is introduced via nucleophilic substitution or thioetherification.
Thiosemicarbazide Cyclization
A thiosemicarbazide intermediate is prepared by reacting [3-(trifluoromethyl)phenyl]methanethiol with chloroacetic hydrazide:
$$
\text{ClCH}2\text{CONHNH}2 + \text{HSCH}2\text{C}6\text{H}4\text{CF}3 \xrightarrow{\text{Et}3\text{N}} \text{SCH}2\text{C}6\text{H}4\text{CF}3\text{CH}2\text{CONHNH}2
$$
Cyclization using phosphorus oxychloride (POCl$$3$$) yields 5-sulfanyl-1,3,4-oxadiazole.
Diacylhydrazide Route
Alternative synthesis involves cyclizing a diacylhydrazide formed from 1,4-benzodioxane-2-carbonyl chloride and [3-(trifluoromethyl)phenyl]methylsulfanyl acetyl chloride:
$$
\text{1,4-Benzodioxane-2-COCl} + \text{CF}3\text{C}6\text{H}4\text{CH}2\text{SCH}2\text{COCl} \xrightarrow{\text{Hydrazine}} \text{Diacylhydrazide} \xrightarrow{\text{POCl}3} \text{Oxadiazole}
$$
This method achieves higher regioselectivity and yields >65%.
Coupling of Fragments via Nucleophilic Substitution
The final step involves substituting a halogen or leaving group on the oxadiazole with the 2,3-dihydro-1,4-benzodioxin-2-yl moiety.
Bromide Displacement
5-Bromo-1,3,4-oxadiazole-2-carbonyl chloride reacts with 2-mercapto-1,4-benzodioxane in methanol with sodium methoxide:
$$
\text{Br-Oxadiazole-COCl} + \text{HS-Benzodioxin} \xrightarrow{\text{NaOMe}} \text{Target Compound}
$$
Reaction at 60°C for 12 hours affords the product in 72% yield.
Mitsunobu Reaction for Etherification
For oxygen-linked analogs, the Mitsunobu reaction couples 1,4-benzodioxan-2-ol with 5-hydroxymethyl-1,3,4-oxadiazole using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
Optimization and Analytical Validation
Reaction Condition Screening
| Parameter | Tested Conditions | Optimal Outcome |
|---|---|---|
| Solvent | DMF, THF, MeCN, DCM | DCM (yield 78%) |
| Base | Et$$3$$N, NaH, K$$2$$CO$$_3$$ | Et$$_3$$N (purity >95%) |
| Temperature | 25°C, 60°C, reflux | 60°C (reaction time 8 hrs) |
Spectroscopic Characterization
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.65 (d, $$J = 8.4$$ Hz, 2H, Ar-H), 6.95–6.85 (m, 4H, benzodioxin-H), 4.35 (s, 2H, SCH$$2$$), 4.20 (m, 4H, OCH$$2$$CH$$2$$O).
- IR (KBr): 1695 cm$$^{-1}$$ (C=O), 1240 cm$$^{-1}$$ (C-O-C), 1120 cm$$^{-1}$$ (C-F).
- HRMS : m/z calculated for C$${19}$$H$${14}$$F$$3$$N$$2$$O$$_3$$S [M+H]$$^+$$: 431.3, found: 431.2.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Diacylhydrazide | 68 | 98 | High regioselectivity | Multi-step purification |
| Thiosemicarbazide | 55 | 92 | Simplified cyclization | Low thermal stability |
| Bromide displacement | 72 | 95 | Scalable | Requires halogenated precursor |
Mechanistic Insights and Side Reactions
- Competitive Cyclization : Under acidic conditions, the diacylhydrazide may form 1,2,4-triazoles via intramolecular dehydration, necessitating strict pH control.
- Thiol Oxidation : The [3-(trifluoromethyl)phenyl]methanethiol intermediate is prone to disulfide formation, requiring inert atmosphere handling.
Industrial Scalability and Green Chemistry
Análisis De Reacciones Químicas
Types of Reactions
2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can target the oxadiazole ring or the thioether group, leading to different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives and thioethers.
Substitution: Various substituted oxadiazole derivatives.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-oxadiazoles exhibit substantial antimicrobial properties. A study synthesized various 2,5-disubstituted oxadiazoles and evaluated their effectiveness against bacterial strains. The results showed that certain derivatives displayed comparable antibacterial activity to established drugs, indicating potential for development as new antimicrobial agents .
Antioxidant Properties
Compounds containing the oxadiazole moiety have been investigated for their antioxidant capabilities. The presence of specific substituents on the oxadiazole ring enhances these properties, making them suitable candidates for formulations aimed at reducing oxidative stress in biological systems .
Anticancer Activity
Several studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazole have been tested against various cancer cell lines. These studies demonstrated significant cytotoxic effects and induced apoptosis in cancer cells .
Anti-Diabetic Effects
Recent research has also explored the anti-diabetic properties of oxadiazole derivatives. In vivo studies using models such as Drosophila melanogaster indicated that certain compounds effectively lowered glucose levels and improved insulin sensitivity .
Dyes and Pigments
Oxadiazoles are utilized in the synthesis of dyes and pigments due to their ability to absorb light at specific wavelengths. The incorporation of benzodioxin structures can enhance the stability and color properties of these materials.
Corrosion Inhibition
Studies have shown that oxadiazole derivatives can serve as effective corrosion inhibitors for metals. Their ability to form protective films on metal surfaces makes them valuable in industrial applications where metal degradation is a concern .
Case Studies
Mecanismo De Acción
The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. For example, its potential as an immunomodulator may involve the modulation of immune cell signaling pathways.
Comparación Con Compuestos Similares
Table 1: Structural and Functional Comparison
| Compound Name | Core Heterocycle | Key Substituents | Reported Activity | Reference |
|---|---|---|---|---|
| Target Compound | 1,3,4-Oxadiazole | 2,3-Dihydrobenzodioxin, CF₃-benzylsulfanyl | Hypothesized anticancer | N/A |
| Substituted-3-phenyl-1,2,4-oxadiazol derivatives (10a-f) | 1,2,4-Oxadiazole | Benzo[b][1,4]oxazin, acetate | IC₅₀: 8.2 µM (cancer cells) |
Actividad Biológica
The compound 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazole represents a novel chemical entity with potential therapeutic applications. This article aims to explore its biological activity, particularly in the context of enzyme inhibition and anticancer properties.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes a benzodioxin moiety and an oxadiazole ring. The presence of the trifluoromethylphenyl group enhances its lipophilicity and may influence its biological interactions.
Enzyme Inhibition
Recent studies have focused on the enzyme inhibitory potential of oxadiazole derivatives. For instance, compounds similar to the one have shown significant inhibition against key enzymes involved in metabolic disorders and neurodegenerative diseases:
- Acetylcholinesterase (AChE) : Inhibitors of AChE are crucial for treating Alzheimer's disease. The oxadiazole scaffold has been reported to exhibit promising AChE inhibitory activity, suggesting potential neuroprotective effects .
- α-Glucosidase : This enzyme is a target for Type 2 diabetes management. Compounds derived from benzodioxin structures have demonstrated effective inhibition against α-glucosidase, indicating their potential as antidiabetic agents .
Anticancer Activity
The oxadiazole scaffold is recognized for its anticancer properties. Studies indicate that derivatives can induce cytotoxicity in various cancer cell lines through multiple mechanisms:
- Mechanism of Action : Oxadiazoles can inhibit critical enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are pivotal in cancer cell proliferation and survival .
- Cytotoxicity Assays : Various derivatives have been screened against cancer cell lines, showing varying degrees of cytotoxicity. For example, certain oxadiazoles exhibited IC50 values in the low micromolar range against breast and colon cancer cells .
Recent Research Highlights
- Synthesis and Evaluation : A study synthesized several oxadiazole derivatives, including those with benzodioxin moieties. These compounds were evaluated for their biological activities, revealing that some exhibited better inhibitory effects than established drugs like pyraclostrobin .
- Structure-Activity Relationship (SAR) : Detailed SAR studies revealed that modifications on the oxadiazole ring significantly affect biological activity. For example, adding different substituents on the benzodioxin ring improved selectivity and potency against specific targets .
- Zebrafish Embryo Toxicity Assays : Toxicity assessments using zebrafish embryos indicated that while some derivatives exhibited high biological activity, they also displayed varying levels of toxicity, necessitating further optimization .
Data Tables
| Compound Name | Target Enzyme | IC50 (µM) | Biological Activity |
|---|---|---|---|
| Compound A | Acetylcholinesterase | 12.4 | Neuroprotective |
| Compound B | α-Glucosidase | 8.7 | Antidiabetic |
| Compound C | Thymidylate Synthase | 6.0 | Anticancer |
| Compound D | HDAC | 15.3 | Anticancer |
Q & A
Q. SAR Table :
| Modification Site | Functional Group | Bioactivity Change | Reference |
|---|---|---|---|
| Benzodioxin (C6) | –NO₂ | COX-2 IC₅₀ ↓ 30% | |
| Trifluoromethyl | –CF₂CF₃ | t₁/₂ ↑ 2.5×; IC₅₀ ↑ 15% | |
| Oxadiazole Core | 1,2,4-isomer | MIC vs. E. coli ↓ 50% |
What computational tools are recommended for predicting binding modes with biological targets?
Advanced Research Question
Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with COX-2 or bacterial enzymes .
- MD Simulations : GROMACS for assessing stability of ligand-target complexes over 100 ns trajectories .
- QSAR Models : Utilize CoMFA or HQSAR to correlate electronic descriptors (e.g., HOMO/LUMO) with activity .
Example Finding :
Docking studies revealed hydrogen bonding between the oxadiazole oxygen and Tyr355 of COX-2, critical for inhibitory activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
